molecular formula C16H11ClFNO B2844173 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile CAS No. 344280-90-6

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile

Cat. No.: B2844173
CAS No.: 344280-90-6
M. Wt: 287.72
InChI Key: HKJBOFYTRYWKQQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with 3-fluorobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the halogen atoms.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanamide
  • 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanol
  • 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid

Uniqueness

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-6-4-11(5-7-14)16(20)9-13(10-19)12-2-1-3-15(18)8-12/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJBOFYTRYWKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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